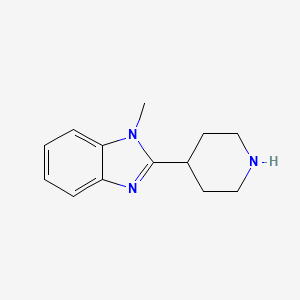

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Methyl-2-piperidin-4-yl-1H-benzoimidazole” is a chemical compound that has been used as a reagent in the synthesis of various derivatives . It is a part of the benzimidazole family, which is a class of organic compounds known for their diverse range of biological activities .

Molecular Structure Analysis

The molecular structure of “1-Methyl-2-piperidin-4-yl-1H-benzoimidazole” is characterized by a benzimidazole ring attached to a piperidine ring . The empirical formula is C13H17N3, and the molecular weight is 215.29 .Chemical Reactions Analysis

“1-Methyl-2-piperidin-4-yl-1H-benzoimidazole” is used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers for the treatment of ischemic stroke . It is also used in the synthesis of 2,3,5-trisubstituted pyridine derivatives, which are potent Akt1/Akt2 dual inhibitors .Wissenschaftliche Forschungsanwendungen

Sodium Channel Blockers for Ischemic Stroke Treatment

- Application : These derivatives exhibit potent sodium channel-blocking activity, making them promising candidates for ischemic stroke treatment. By modulating sodium channels, they may help reduce neuronal damage during stroke events .

Akt1/Akt2 Dual Inhibitors

- Application : These derivatives act as potent dual inhibitors of Akt1 and Akt2 kinases. Akt kinases play crucial roles in cell survival, proliferation, and metabolism. Inhibiting them could have implications in cancer therapy and other diseases .

Antiproliferative Activity in Leukemia Cells

- Application : The compound exhibits selective cytotoxicity against leukemia cell lines. The index of selectivity (IS) indicates its preferential action on leukemia cells compared to T-lymphocytes .

Early Discovery Research Collections

- Application : It is part of a collection of unique chemicals, although analytical data is not routinely collected. Researchers can explore its properties and potential applications .

Other Notes

Zukünftige Richtungen

Benzimidazole derivatives, including “1-Methyl-2-piperidin-4-yl-1H-benzoimidazole”, have significant potential in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of advanced software .

Wirkmechanismus

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific structures and targets . The downstream effects of these interactions would also depend on these factors.

Result of Action

Benzimidazole derivatives have been reported to possess a wide spectrum of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Eigenschaften

IUPAC Name |

1-methyl-2-piperidin-4-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOADLMZXISFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2623029.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2623030.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2623032.png)

![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2623034.png)

![1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride](/img/structure/B2623040.png)

![8,8-Dimethyl-1-azaspiro[4.5]decan-2-one](/img/structure/B2623043.png)

![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2623045.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)